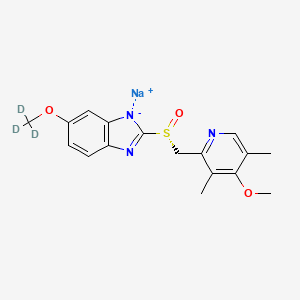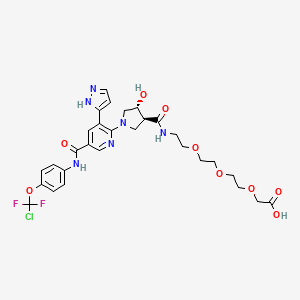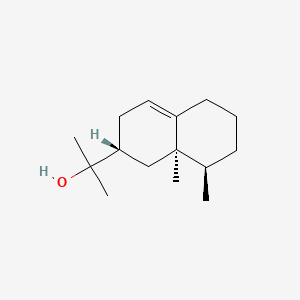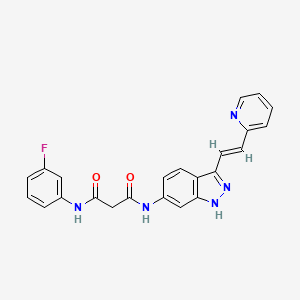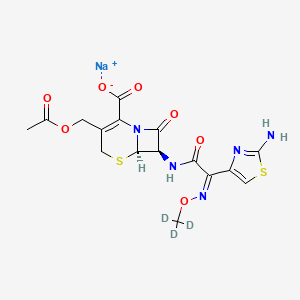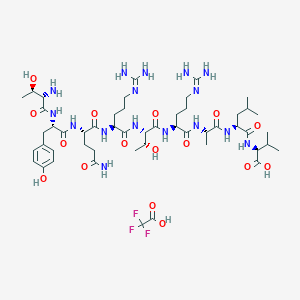
Influenza NP (147-155) (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza NP (147-155) (TFA) is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd-restricted epitope, which means it is a specific sequence of amino acids that is recognized by the immune system. The sequence of this peptide is Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val. It is used primarily in scientific research to study immune responses to influenza infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions: Influenza NP (147-155) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during synthesis.
Major Products: The major products formed from these reactions are modified peptides with altered properties, which can be used to study structure-function relationships .
科学研究应用
Influenza NP (147-155) (TFA) has several applications in scientific research:
Immunology: It is used to study T-cell responses to influenza infections. The peptide is recognized by cytotoxic T lymphocytes, making it useful for vaccine development and immunotherapy research.
Virology: Researchers use this peptide to understand the mechanisms of viral replication and immune evasion.
Drug Development: It serves as a model peptide for developing antiviral drugs targeting the nucleoprotein of the influenza virus.
Diagnostics: The peptide can be used in assays to detect influenza-specific immune responses in clinical samples
作用机制
The mechanism of action of Influenza NP (147-155) (TFA) involves its recognition by the immune system. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) class I molecules. Cytotoxic T lymphocytes recognize this complex and initiate an immune response to eliminate the infected cells. The peptide’s interaction with MHC class I molecules and T-cell receptors is crucial for its immunogenicity .
相似化合物的比较
Influenza NP (147-155): The non-TFA version of the peptide.
Other Influenza Nucleoprotein Epitopes: Peptides derived from different regions of the influenza nucleoprotein.
Comparison: Influenza NP (147-155) (TFA) is unique due to its specific sequence and the presence of TFA, which can influence its solubility and stability. Compared to other nucleoprotein epitopes, it has a distinct immunogenic profile, making it particularly useful for studying specific T-cell responses .
属性
分子式 |
C50H83F3N16O16 |
|---|---|
分子量 |
1221.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 |
InChI 键 |
VQLHCJHAMBETDG-WBXRSTPVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






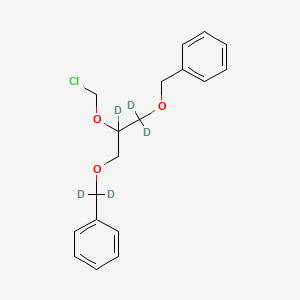
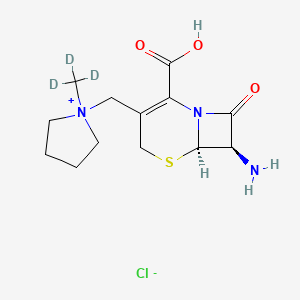
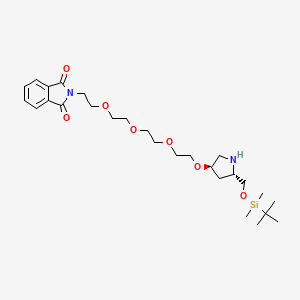
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
